3-Methyl-1-(2-oxoazepan-3-yl)thiourea
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Overview
Description
3-Methyl-1-(2-oxoazepan-3-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities. This compound features a thiourea group attached to a seven-membered azepane ring with a ketone functional group at the second position and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-oxoazepan-3-yl)thiourea typically involves the reaction of 3-methyl-2-oxoazepane with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-oxoazepan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Methyl-1-(2-oxoazepan-3-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-oxoazepan-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(2-oxoazepan-3-yl)thiourea
- 2-Methyl-3-(2-oxoazepan-3-yl)thiourea
- 3-Methyl-1-(2-oxoazepan-4-yl)thiourea
Uniqueness
3-Methyl-1-(2-oxoazepan-3-yl)thiourea is unique due to the specific positioning of the methyl and ketone groups on the azepane ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H15N3OS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
1-methyl-3-(2-oxoazepan-3-yl)thiourea |
InChI |
InChI=1S/C8H15N3OS/c1-9-8(13)11-6-4-2-3-5-10-7(6)12/h6H,2-5H2,1H3,(H,10,12)(H2,9,11,13) |
InChI Key |
SCKPDKIBZLHUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1CCCCNC1=O |
Origin of Product |
United States |
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